

# Technical Guide: Physical Properties of 5-Methylcyclohexane-1,3-dione

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## Compound of Interest

Compound Name: 5-Methylcyclohexane-1,3-dione

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## Introduction

**5-Methylcyclohexane-1,3-dione** is a cyclic diketone that serves as a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug discovery and materials science where precise control over reaction conditions and product purity is paramount. This technical guide provides a comprehensive overview of the key physical properties of **5-Methylcyclohexane-1,3-dione**, supported by detailed experimental protocols and a summary of quantitative data.

## Quantitative Data Summary

The physical properties of **5-Methylcyclohexane-1,3-dione** have been reported across various sources. The following table summarizes the key quantitative data for easy reference and comparison. It is important to note that minor discrepancies in reported values may exist due to variations in experimental conditions and sample purity.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	126.15 g/mol	[1][2]
Melting Point	123.0-131.0 °C	[2]
Boiling Point	194.28 °C (rough estimate) - 221.6 °C at 760 mmHg	[2]
Density	1.0579 g/cm <sup>3</sup> (rough estimate) - 1.134 g/cm <sup>3</sup>	[2]
Appearance	White to cream to yellow to orange crystals or powder	
Solubility	Soluble in Chloroform, Methanol	[2]
pKa	5.29 ± 0.20 (Predicted)	[2]
Flash Point	89.1 °C	
Refractive Index	1.4660 (estimate) - 1.517	[2]

## Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **5-Methylcyclohexane-1,3-dione** are provided below. These protocols are based on standard laboratory practices and available data for this compound.

### Melting Point Determination

Objective: To determine the temperature range over which **5-Methylcyclohexane-1,3-dione** transitions from a solid to a liquid.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of crystalline **5-Methylcyclohexane-1,3-dione** is finely crushed into a powder. The open end of a capillary tube is pressed into the powder until a

small amount of the sample is packed into the closed end to a height of 2-3 mm.[3]

- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device).
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.

## Spectroscopic Analysis

**Objective:** To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the molecular structure of **5-Methylcyclohexane-1,3-dione**.

**Methodology:**

- **Sample Preparation:** Approximately 5-10 mg of **5-Methylcyclohexane-1,3-dione** is dissolved in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.
- **Instrument Setup:** The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed for the  $\text{CDCl}_3$  solvent.
- **Data Acquisition:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and improve sensitivity.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

**Objective:** To identify the functional groups present in **5-Methylcyclohexane-1,3-dione**.

**Methodology (Attenuated Total Reflectance - ATR):**

- **Sample Preparation:** A small amount of the solid **5-Methylcyclohexane-1,3-dione** is placed directly onto the ATR crystal of the FTIR spectrometer.[4]
- **Data Acquisition:** The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is taken prior to sample analysis.
- **Data Processing:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-H).

**Alternative Method (KBr Pellet):** A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet, which is then analyzed.

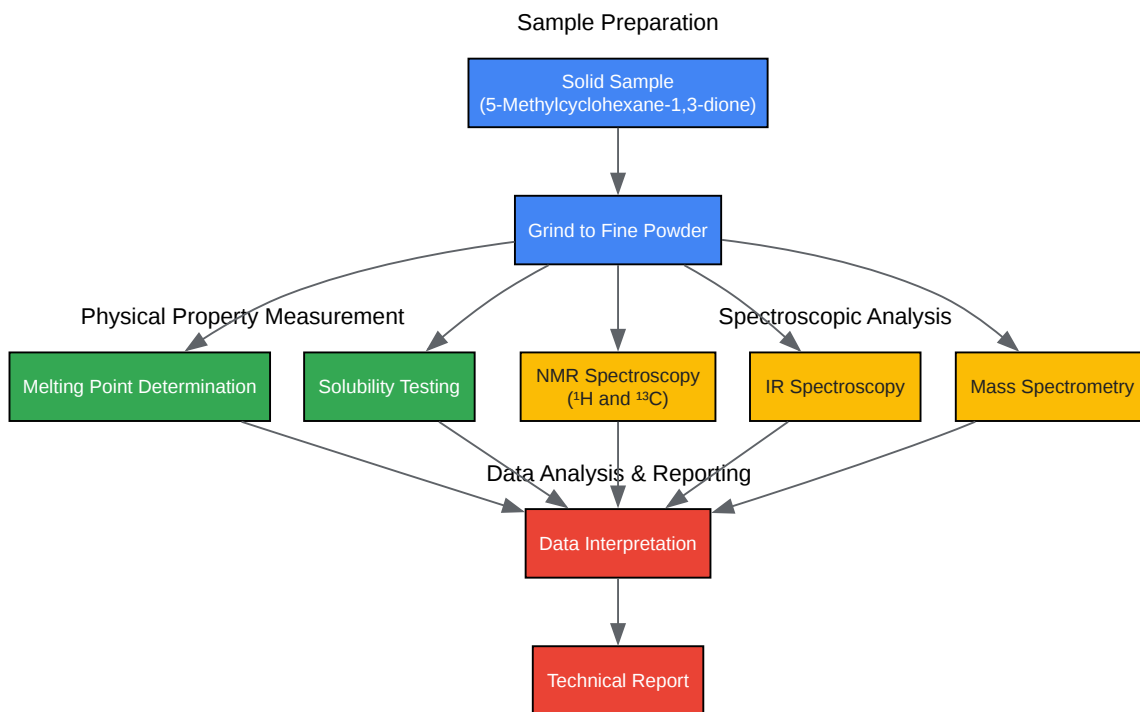
**Objective:** To determine the molecular weight and fragmentation pattern of **5-Methylcyclohexane-1,3-dione**.

**Methodology (Electron Ionization - EI):**

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each fragment is measured, and a mass spectrum is generated, showing the relative intensity of each  $m/z$  value. The molecular ion peak ( $M^+$ ) corresponds to the molecular weight of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound like **5-Methylcyclohexane-1,3-dione**.



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Workflow for Physical Property Determination.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 5-Methylcyclohexane-1,3-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151930#physical-properties-of-5-methylcyclohexane-1-3-dione>]

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